molecular formula C23H25ClN4O3 B3002968 5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775547-10-8

5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3002968
CAS No.: 1775547-10-8
M. Wt: 440.93
InChI Key: OSMDHWRMQQXNNO-UHFFFAOYSA-N
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Description

5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking Studies as EGFR Inhibitors

A study focused on the conformational analyses, tautomeric properties, and anti-cancer properties of various compounds including 1,2,4-triazole derivatives. These compounds were evaluated using density functional theory and molecular docking, highlighting their potential as EGFR inhibitors for cancer treatment (Karayel, 2021).

Antimicrobial Activities

Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives, demonstrating significant antimicrobial activities. This includes work on various derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, showing potential against test microorganisms (Bektaş et al., 2007).

Potential as Antitubercular Agents

A series of analogues based on 1,2,4-triazole cores have been synthesized and examined for their antibacterial, antifungal, and antitubercular potential. The structure-activity relationship studies of these derivatives indicated their role in enhancing biological activity, particularly against Mycobacterium tuberculosis (Rishikesan et al., 2021).

5-HT2 Antagonist Activity

Some 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and tested for their potential as 5-HT2 and alpha 1 receptor antagonists. These studies indicate the utility of such compounds in neurological and psychiatric disorders (Watanabe et al., 1992).

Fungicidal Activity

Novel 1,2,4-triazol-1-yl derivatives have been synthesized and shown to possess moderate to excellent fungicidal activity. This includes compounds with significant inhibition against certain fungi, highlighting their potential use in agriculture and biotechnology (Mao et al., 2013).

Analgesic and Anti-inflammatory Activities

Research on 1,3,4-oxadiazole derivatives has indicated their potential analgesic and anti-inflammatory activities. These studies emphasize the significance of cyclization of acetohydrazide in producing novel derivatives with notable therapeutic effects (Dewangan et al., 2015).

Theoretical Analysis of Intermolecular Interactions

Structural characterization and theoretical analysis of biologically active derivatives of 1,2,4-triazoles have been conducted. These studies offer insights into the molecular packing and intermolecular interactions of these compounds, which is crucial for understanding their biological activities (Shukla et al., 2017).

Properties

IUPAC Name

3-[1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-15-3-6-19(7-4-15)28-22(25-26-23(28)30)17-9-11-27(12-10-17)21(29)14-31-20-8-5-18(24)13-16(20)2/h3-8,13,17H,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMDHWRMQQXNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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